[5-(Dimethylamino)pentyl]boronic acid
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Overview
Description
[5-(Dimethylamino)pentyl]boronic acid is an organoboron compound with the molecular formula C7H18BNO2 . This compound is part of the boronic acid family, which is known for its versatility in various chemical reactions and applications. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of [5-(Dimethylamino)pentyl]boronic acid typically involves the reaction of boronic acid derivatives with appropriate amines. One common method involves the reaction of boronic acid with 5-(dimethylamino)pentylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
[5-(Dimethylamino)pentyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic anhydrides under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[5-(Dimethylamino)pentyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(Dimethylamino)pentyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design . The compound’s effects are mediated through its ability to inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
[5-(Dimethylamino)pentyl]boronic acid can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid . While all these compounds share the boronic acid functional group, this compound is unique due to its dimethylamino substituent, which imparts distinct chemical properties and reactivity . Similar compounds include:
Phenylboronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions.
Methylboronic acid: Commonly used in organic synthesis and as a reagent in various chemical reactions.
Properties
CAS No. |
728853-87-0 |
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Molecular Formula |
C7H18BNO2 |
Molecular Weight |
159.04 g/mol |
IUPAC Name |
5-(dimethylamino)pentylboronic acid |
InChI |
InChI=1S/C7H18BNO2/c1-9(2)7-5-3-4-6-8(10)11/h10-11H,3-7H2,1-2H3 |
InChI Key |
KOUBDURTPAMIJR-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCN(C)C)(O)O |
Origin of Product |
United States |
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